molecular formula C90H137N29O22S B149976 Substance P, biotin-nte-arg(3)- CAS No. 137084-95-8

Substance P, biotin-nte-arg(3)-

Numéro de catalogue: B149976
Numéro CAS: 137084-95-8
Poids moléculaire: 2009.3 g/mol
Clé InChI: PFCMPWQJTZIJTL-MYECVGNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Substance P, biotin-nte-arg(3)-, also known as Substance P, biotin-nte-arg(3)-, is a useful research compound. Its molecular formula is C90H137N29O22S and its molecular weight is 2009.3 g/mol. The purity is usually 95%.
The exact mass of the compound Substance P, biotin-nte-arg(3)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Substance P, biotin-nte-arg(3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P, biotin-nte-arg(3)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Probes and Receptor Studies

The biotinylated analog of Substance P has been developed for use as a receptor probe. This compound is particularly useful in binding studies to explore neurokinin-1 (NK-1) receptor interactions. The modification involves substituting lysine at position 3 with arginine and adding an N-terminal extension (NTE-SP), which significantly improves the binding affinity and specificity for NK-1 receptors.

Case Study: Binding Affinity Analysis

A study demonstrated that the biotin-NTE-Arg(3)-SP analog was purified using high-performance liquid chromatography (HPLC) and characterized through mass spectrometry. Binding studies conducted with human IM-9 lymphoblasts revealed enhanced receptor binding compared to unmodified SP, indicating its potential as a tool for studying receptor dynamics and signaling pathways .

Compound Binding Affinity (Kd) Receptor Type
Biotin-NTE-Arg(3)-SP0.5 nMNK-1
Unmodified Substance P2.5 nMNK-1

Targeted Drug Delivery Systems

Biotin-NTE-Arg(3)-SP can be utilized in drug delivery systems due to its ability to target biotin receptors overexpressed on certain cancer cells. This targeted approach enhances the uptake of therapeutic agents, minimizing toxicity to normal tissues.

Case Study: Cancer Therapeutics

Recent research highlights the conjugation of biotin-based therapeutic agents with anti-cancer drugs. By leveraging receptor-mediated endocytosis triggered by biotin binding, these conjugates show improved efficacy in delivering chemotherapy drugs directly to tumor cells . The multifunctionality of biotin-NTE-Arg(3)-SP allows for the design of small-molecule-biotin conjugates (SMBCs) and nano-biotin conjugates (NBCs), enhancing therapeutic outcomes.

Therapeutic Agent Conjugation Method Target Cell Type
DoxorubicinBiotinylationBreast Cancer Cells
PaclitaxelNano-conjugationOvarian Cancer Cells

Neuropharmacological Applications

Substance P is known for its role in modulating pain and inflammatory responses. The biotin-NTE-Arg(3)-SP analog can be applied in neuropharmacology to investigate pain pathways and develop analgesics.

Case Study: Pain Modulation

In vitro studies involving rat neostriatal neurons have shown that the modified SP can influence neuronal excitability and synaptic transmission, providing insights into its potential as an analgesic agent . The ability to label this peptide with biotin allows researchers to track its distribution and action within neural circuits.

Environmental and Toxicological Studies

The direct modification of arginine residues in peptides, including biotin-NTE-Arg(3)-SP, has implications in environmental studies where tracking peptide behavior in ecosystems is essential.

Case Study: Ecotoxicological Assessment

A method utilizing the guanidinium group of arginine was developed for labeling peptides with biotin. This approach has been applied to study the environmental fate of labeled peptides in organisms such as Daphnia magna, facilitating research on peptide interactions within aquatic ecosystems .

Propriétés

Numéro CAS

137084-95-8

Formule moléculaire

C90H137N29O22S

Poids moléculaire

2009.3 g/mol

Nom IUPAC

(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1

Clé InChI

PFCMPWQJTZIJTL-MYECVGNHSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

SMILES isomérique

CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N

SMILES canonique

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Séquence

KYGGGGGGRPRPQQFFGLM

Synonymes

iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide
biotin-NTE-3-Arg-substance P
substance P, biotin-NTE-Arg(3)-
substance P, biotin-NTE-arginine(3)-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.